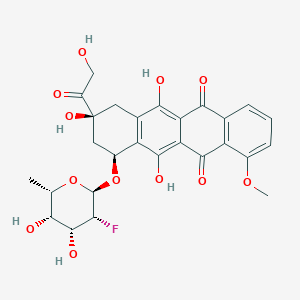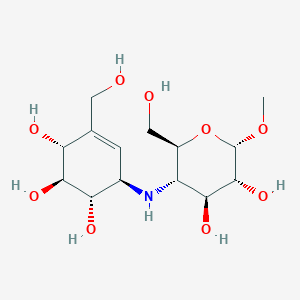
6-Hydroxy-methyl 1'-epiacarviosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-methyl 1'-epiacarviosin is a natural compound that has been found to possess various biological activities. It is a flavonoid compound that is extracted from the leaves of the plant Carvia callosa. This compound has gained significant attention in recent years due to its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-Hydroxy-methyl 1'-epiacarviosin is not fully understood. However, studies have suggested that it exerts its biological activities through various mechanisms such as inhibition of the inflammatory pathway, scavenging of free radicals, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Hydroxy-methyl 1'-epiacarviosin has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation. Furthermore, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 6-Hydroxy-methyl 1'-epiacarviosin in lab experiments is its natural origin. It is extracted from the leaves of the plant Carvia callosa, which makes it a safer alternative to synthetic compounds. Additionally, the compound is readily available and can be easily purified using various chromatographic techniques. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
Several future directions can be explored in the field of 6-Hydroxy-methyl 1'-epiacarviosin. One of the potential areas of research is the use of this compound in the treatment of neurodegenerative diseases. Further studies can be conducted to investigate the neuroprotective effects of this compound and its potential use in the treatment of Alzheimer's and Parkinson's disease. Additionally, more research can be done to explore the anticancer properties of 6-Hydroxy-methyl 1'-epiacarviosin and its potential use in cancer therapy. Finally, studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound to better understand its mechanism of action and potential use in medicine.
Conclusion:
In conclusion, 6-Hydroxy-methyl 1'-epiacarviosin is a natural compound that has gained significant attention in recent years due to its potential use in the treatment of various diseases. It possesses various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. The compound can be extracted from the leaves of the plant Carvia callosa and purified using various chromatographic techniques. Further research can be conducted to explore the potential applications of this compound in the field of medicine.
Synthesis Methods
The synthesis of 6-Hydroxy-methyl 1'-epiacarviosin involves the extraction of the compound from the leaves of the plant Carvia callosa. The leaves are dried and then extracted using a solvent such as methanol or ethanol. The extract is then purified using various chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC). The purified compound is then identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
Several studies have been conducted to investigate the potential applications of 6-Hydroxy-methyl 1'-epiacarviosin in various fields. One of the significant applications of this compound is in the field of medicine. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
101144-24-5 |
|---|---|
Product Name |
6-Hydroxy-methyl 1'-epiacarviosin |
Molecular Formula |
C14H25NO9 |
Molecular Weight |
351.35 g/mol |
IUPAC Name |
(1S,2S,3R,6R)-6-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C14H25NO9/c1-23-14-13(22)11(20)8(7(4-17)24-14)15-6-2-5(3-16)9(18)12(21)10(6)19/h2,6-22H,3-4H2,1H3/t6-,7-,8-,9-,10+,11+,12+,13-,14+/m1/s1 |
InChI Key |
UQSNMDDZJRJJQN-PEQZYJMFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)N[C@@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O |
SMILES |
COC1C(C(C(C(O1)CO)NC2C=C(C(C(C2O)O)O)CO)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)NC2C=C(C(C(C2O)O)O)CO)O)O |
Other CAS RN |
101144-24-5 |
synonyms |
6-HMECV 6-hydroxy-methyl 1'-epiacarviosin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




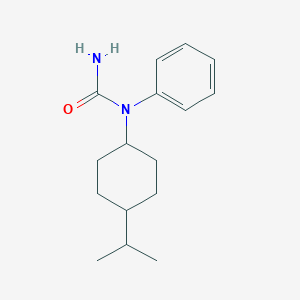
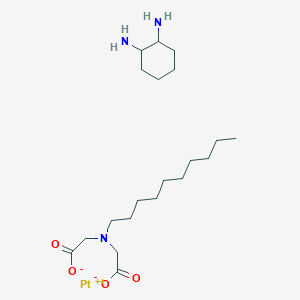

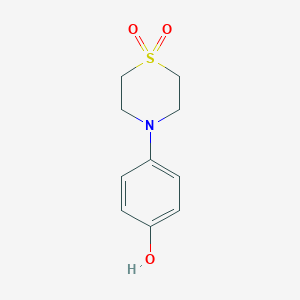
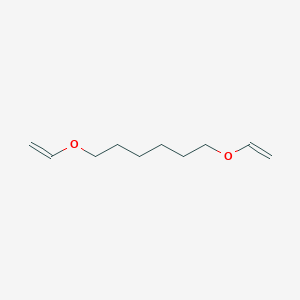
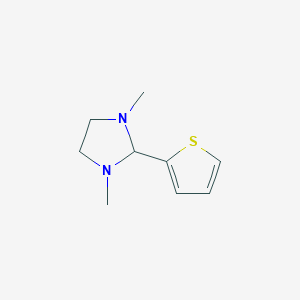
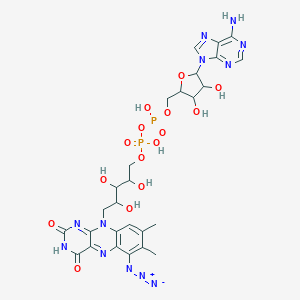
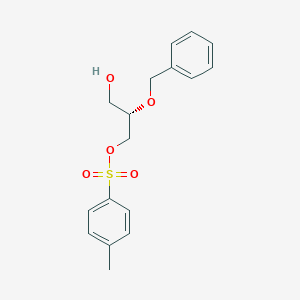
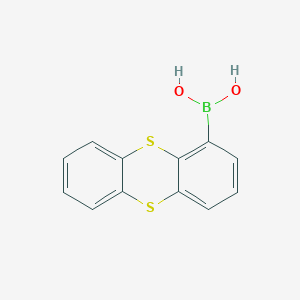
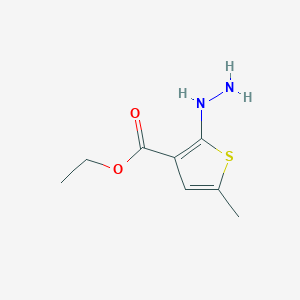

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
